Propene-2-phosphorylchloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Propene-2-phosphorylchloride can be synthesized through the reaction of phosphorus trichloride with allyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and allyl chloride are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Propene-2-phosphorylchloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic compounds.
Scientific Research Applications
Propene-2-phosphorylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonic acid derivatives and other organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propene-2-phosphorylchloride involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various nucleophiles, leading to the formation of new phosphorus-containing compounds. This property makes it valuable in organic synthesis and the development of biologically active molecules .
Comparison with Similar Compounds
Phosphorus trichloride (PCl₃): A precursor in the synthesis of propene-2-phosphorylchloride.
Allyl chloride (C₃H₅Cl): Another precursor used in the synthesis.
Phosphonic acid (H₃PO₃): A common oxidation product of this compound.
Uniqueness: this compound is unique due to its dual functionality as both an alkene and a phosphoryl chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-dichlorophosphorylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2OP/c1-3(2)7(4,5)6/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSPMRBORSXZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960083 | |
Record name | Prop-1-en-2-ylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3944-27-2 | |
Record name | Propene-2-phosphorylchloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prop-1-en-2-ylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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